Octaethylene glycol monododecyl ether

Catalog No.
S601110
CAS No.
3055-98-9
M.F
C28H58O9
M. Wt
538.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octaethylene glycol monododecyl ether

CAS Number

3055-98-9

Product Name

Octaethylene glycol monododecyl ether

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C28H58O9

Molecular Weight

538.8 g/mol

InChI

InChI=1S/C28H58O9/c1-2-3-4-5-6-7-8-9-10-11-13-30-15-17-32-19-21-34-23-25-36-27-28-37-26-24-35-22-20-33-18-16-31-14-12-29/h29H,2-28H2,1H3

InChI Key

YYELLDKEOUKVIQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Synonyms

C-12-E-8, dodecyloctaethyleneglycol monoether, n-dodecyl octaethylene glycol monoether, octaethyleneglycol monododecyl ether, octaethyleneglycol-dodecylmonoether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO

Surfactant Properties and Applications:

C12E8 belongs to a class of nonionic surfactants known as ethoxylated alcohols. Its unique structure, containing both a hydrophobic (water-hating) tail and a hydrophilic (water-loving) head group, allows it to interact with both water and oil. This property makes C12E8 valuable in various scientific research applications, including:

  • Micellization studies

    C12E8 forms micelles in aqueous solutions, which are self-assembled structures with a hydrophobic core and a hydrophilic shell. These micelles can be used to solubilize hydrophobic molecules, allowing them to disperse in water for further research .

  • Membrane protein research

    C12E8 can be used to extract and purify membrane proteins from cells. Its mild detergent properties help maintain the integrity and functionality of these proteins, crucial for studying their structure and function .

  • Nanoparticle synthesis

    C12E8 can act as a stabilizing agent in the synthesis of nanoparticles. It helps prevent the aggregation of nanoparticles, allowing for the production of well-defined and monodisperse particles for various research applications .

Drug Delivery Research:

C12E8 is being explored in drug delivery research due to its ability to improve the solubility and bioavailability of poorly water-soluble drugs. It can be used to:

  • Formulate drug delivery systems

    C12E8 can be incorporated into various drug delivery systems, such as micelles, liposomes, and nanoparticles, to enhance the delivery of drugs to target sites within the body .

  • Increase drug solubility

    C12E8 can form complexes with hydrophobic drugs, increasing their solubility in aqueous solutions, which is crucial for intravenous administration and other applications .

Other Research Applications:

C12E8 is also being investigated for its potential applications in other areas of scientific research, such as:

  • Environmental remediation

    C12E8 can be used to remove oil spills and other contaminants from water and soil due to its ability to emulsify and disperse these hydrophobic substances .

  • Biotechnology

    C12E8 may have applications in various biotechnological processes, such as protein purification and cell culture, due to its ability to interact with biological components and modify their surface properties .

Octaethylene glycol monododecyl ether is a nonionic surfactant characterized by its molecular formula, C28H58O9C_{28}H_{58}O_{9}, and a molecular weight of approximately 538.75 g/mol. It consists of a long hydrophobic dodecyl chain (derived from dodecanol) linked to a hydrophilic octaethylene glycol moiety, which contains eight ethylene glycol units. This structure allows it to function effectively as a surfactant, facilitating the solubilization of various substances, particularly membrane proteins .

The primary mechanism of action of C12E8 is related to its surfactant properties. By lowering the surface tension between water and other substances, C12E8 can disrupt membranes, solubilize hydrophobic molecules, and facilitate the interaction of water with various materials []. In research, this property is particularly valuable for solubilizing membrane-bound proteins, making them accessible for further study []. C12E8 may also interact with proteins through non-covalent interactions, potentially affecting their conformation or activity, but more research is needed to understand this mechanism in detail.

The primary chemical reaction involving octaethylene glycol monododecyl ether is its formation through the ethoxylation of dodecanol. This process typically involves the following reaction:

Dodecanol+Ethylene oxideOctaethylene glycol monododecyl ether\text{Dodecanol}+\text{Ethylene oxide}\rightarrow \text{Octaethylene glycol monododecyl ether}

This reaction results in the substitution of one hydroxyl group of octaethylene glycol with a dodecyloxy group, enhancing its surfactant properties. Additionally, octaethylene glycol monododecyl ether can undergo hydrolysis under certain conditions, leading to the release of dodecanol and ethylene glycol units .

The synthesis of octaethylene glycol monododecyl ether generally involves the following steps:

  • Preparation of Dodecanol: The starting material is dodecanol, which can be obtained from natural sources or synthesized.
  • Ethoxylation Process: Dodecanol undergoes ethoxylation using ethylene oxide in the presence of a catalyst (often an acid or base) to produce octaethylene glycol monododecyl ether.
  • Purification: The resulting product is purified through methods such as distillation or recrystallization to achieve the desired purity level (typically ≥95%) .

Octaethylene glycol monododecyl ether has various applications across multiple fields:

  • Biochemical Research: It is widely used as a nonionic detergent for solubilizing membrane proteins and studying their functions.
  • Pharmaceuticals: It serves as an excipient in drug formulations due to its emulsifying properties.
  • Cosmetics: Its surfactant properties make it suitable for use in personal care products .

Research on octaethylene glycol monododecyl ether has focused on its interactions with biological membranes and proteins. Studies indicate that it can effectively disrupt lipid bilayers, facilitating the extraction of integral membrane proteins without denaturing them. This property is particularly useful in membrane protein studies where maintaining protein functionality is critical .

Several compounds share structural similarities with octaethylene glycol monododecyl ether, primarily due to their nonionic surfactant characteristics. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Decaethylene Glycol Monododecyl EtherC24H50O9Shorter ethylene glycol chain (10 units)
Hexaethylene Glycol Monododecyl EtherC20H42O7Shorter chain (6 units), lower hydrophilicity
Tetraethylene Glycol Monododecyl EtherC16H34O5Even shorter chain (4 units), more hydrophobic

Uniqueness: Octaethylene glycol monododecyl ether stands out due to its optimal balance between hydrophobicity and hydrophilicity, allowing for effective solubilization of larger membrane proteins compared to its shorter-chain counterparts .

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

538.40808342 g/mol

Monoisotopic Mass

538.40808342 g/mol

Heavy Atom Count

37

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3055-98-9

Wikipedia

Octaethylene_glycol_monododecyl_ether

Dates

Modify: 2023-08-15
1.Fogeron, M.-L.,Badillo, A.,Jirasko, V., et al. Wheat germ cell-free expression: Two detergents with a low critical micelle concentration allow for production of soluble HCV membrane proteins. Protein Expr. Purif. 105, 39-46 (2015).

Explore Compound Types